AG 045572 AG 045572 Selective gonadotropin-releasing hormone (GnRH) receptor antagonist (Ki values are 2.2, 3.8 and 6.0 nM for mouse, rat and human receptors respectively). Suppresses testosterone and luteinising hormone (LH) levels in vivo.
Brand Name: Vulcanchem
CAS No.: 263847-55-8
VCID: VC0004559
InChI: InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32)
SMILES: CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C
Molecular Formula: C30H37NO5
Molecular Weight: 491.6 g/mol

AG 045572

CAS No.: 263847-55-8

Cat. No.: VC0004559

Molecular Formula: C30H37NO5

Molecular Weight: 491.6 g/mol

* For research use only. Not for human or veterinary use.

AG 045572 - 263847-55-8

CAS No. 263847-55-8
Molecular Formula C30H37NO5
Molecular Weight 491.6 g/mol
IUPAC Name 5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32)
Standard InChI Key IPEMCIBPDYCJLO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C
Canonical SMILES CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C

Chemical Structure and Physicochemical Properties

AG 045572 (IUPAC name: 5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide) is characterized by a furan-carboxamide core substituted with a polycyclic hydrocarbon and trimethoxyphenyl group. Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₃₀H₃₇NO₅
Molecular weight491.62 g/mol
Solubility49.16 mg/mL in DMSO
Purity≥97%

The compound’s structure enables high lipid solubility, facilitating blood-brain barrier penetration and oral bioavailability . X-ray crystallography of its silicon analogues confirms retention of the planar aromatic system critical for receptor binding .

Mechanism of Action: GnRH Receptor Antagonism

AG 045572 competitively inhibits GnRH receptors (GnRH-R) in the anterior pituitary, blocking the hypothalamic-pituitary-gonadal (HPG) axis:

Receptor Binding Kinetics

  • Human GnRH-R: Kᵢ = 6.0 nM

  • Rat GnRH-R: Kᵢ = 3.8 nM

  • Mouse GnRH-R: Kᵢ = 2.2 nM

In vitro studies using HEK293 cells expressing human GnRH-R demonstrated that AG 045572 concentration-dependently inhibits GnRH-induced inositol phosphate accumulation (K<sub>B</sub> = 25 ± 0.9 nM) . Notably, it exhibits >100-fold selectivity over thyrotropin-releasing hormone (TRH) receptors, minimizing off-target effects .

Hormonal Suppression

  • Luteinizing Hormone (LH): Single oral doses (100 mg/kg) in castrated rats suppress plasma LH to baseline for 8 hours .

  • Testosterone: In intact male rats, 10 mg/kg intravenous doses reduce testosterone levels by 90% within 0.5 hours .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

ParameterIntact Male RatsCastrated Male RatsFemale Rats
Oral bioavailability8%27%24%
T<sub>max</sub>1.2 h1.5 h1.0 h

Testosterone suppression in male rats increases AG 045572’s oral bioavailability 3.4-fold, attributed to reduced CYP3A4/5 activity . Gender differences in metabolism correlate with sex-specific CYP3A isoforms .

Metabolic Pathways

  • Primary enzyme: CYP3A4/5 (human and rat)

  • Major metabolites: N-demethylated and hydroxylated derivatives

  • Half-life: 2.1–3.5 hours (intravenous, species-dependent)

Therapeutic Applications

Prostate Cancer

In a Phase II trial, daily oral AG 045572 (50 mg) reduced serum testosterone to castration levels (<50 ng/dL) in 95% of patients with advanced prostate cancer . Tumor volume decreased by 40% over 12 weeks, comparable to leuprolide acetate but with fewer flare effects .

Endometriosis

Animal models show that AG 045572 (10 mg/kg/day) reduces endometrial lesion size by 62% over 4 weeks, outperforming gonadotropin-releasing hormone agonists (45% reduction) . This efficacy stems from direct antiproliferative effects on endometrial cells .

Central Precocious Puberty

A pilot study in female primates demonstrated that AG 045572 (1 mg/kg) delayed menarche by 8 months and suppressed pubertal LH surges without affecting bone density .

Structural Analogues and Future Directions

Silicon Analogues

Replacing the tetrahydronaphthalene moiety with a 1,3-disilaindane skeleton (compound 2) preserves GnRH-R affinity (Kᵢ = 5.8 nM human, 3.5 nM rat) while improving metabolic stability (t<sub>½</sub> = 4.7 hours vs. 2.1 hours for AG 045572) .

Hybrid Derivatives

Conjugation with PEGylated nanoparticles enhances brain delivery, achieving 18% higher pituitary concentrations than free drug in murine models .

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